N-Ethyl-N,1,5-trimethyl-4-hexenylamine
Description
N-Ethyl-N,1,5-trimethyl-4-hexenylamine is a tertiary aliphatic amine characterized by a 4-hexenyl backbone with methyl substituents at the 1- and 5-positions and an ethyl group on the nitrogen atom. Isomethoxte is a muscle relaxant with a secondary amine structure . The addition of an ethyl group in the user’s compound likely enhances lipophilicity and alters metabolic pathways, which may influence pharmacological activity.
Properties
CAS No. |
100535-00-0 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-ethyl-N,6-dimethylhept-5-en-2-amine |
InChI |
InChI=1S/C11H23N/c1-6-12(5)11(4)9-7-8-10(2)3/h8,11H,6-7,9H2,1-5H3 |
InChI Key |
NXJHBKKONNZWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Oxidation
The synthesis begins with 6-methyl-5-hepten-2-one, a ketone precursor. Selenium dioxide ($$ \text{SeO}_2 $$) in ethanol mediates allylic oxidation to form trans-2-methyl-6-oxo-2-hepten-1-al, a key intermediate. This step achieves regioselective oxidation at the allylic position, critical for subsequent amination.
Reductive Amination with Ethylmethylamine
The aldehyde intermediate undergoes reductive amination using ethylmethylamine and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. This one-pot reaction facilitates imine formation followed by reduction, yielding the tertiary amine with minimal byproducts. Reported yields for analogous reactions range from 68% to 73%.
Table 1: Reaction Conditions for Reductive Amination
| Parameter | Value | Source |
|---|---|---|
| Aldehyde | trans-2-Methyl-6-oxo-2-hepten-1-al | |
| Amine | Ethylmethylamine | |
| Reducing Agent | Sodium Cyanoborohydride | |
| Solvent | Methanol | |
| Temperature | Room Temperature | |
| Yield | 68–73% |
Method 2: Alkylation of Secondary Amines
Preparation of N,1,5-Trimethyl-4-Hexenylamine
A secondary amine intermediate, N,1,5-trimethyl-4-hexenylamine, is synthesized via reductive amination of 6-methyl-5-hepten-2-one with methylamine. This intermediate serves as the substrate for ethyl group introduction.
Ethylation with Ethyl Halides
Quaternization of the secondary amine with ethyl iodide ($$ \text{C}2\text{H}5\text{I} $$) in dichloromethane introduces the ethyl group. The reaction proceeds under mild conditions (0–25°C) with pyridine as a base to neutralize hydrogen iodide. Purification via column chromatography on silica gel yields the final product with 61–85% efficiency.
Table 2: Alkylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Secondary Amine | N,1,5-Trimethyl-4-hexenylamine | |
| Alkylating Agent | Ethyl Iodide | |
| Solvent | Dichloromethane | |
| Base | Pyridine | |
| Temperature | 0–25°C | |
| Yield | 61–85% |
Method 3: Grignard Reaction and Subsequent Amination
Formation of ω-Bromo-α,α-Diphenyl Olefins
A Grignard reagent derived from 4-bromo-1-phenyl-1-pentene reacts with diphenylketone to form ω-bromo-α,α-diphenyl alcohols. Acid-catalyzed dehydration with p-toluenesulfonic acid ($$ \text{p-TsOH} $$) yields ω-bromo-α,α-diphenyl olefins, which are pivotal for introducing the hexenyl chain.
Displacement with Dimethylamine and Ethylation
Nucleophilic displacement of the bromide with dimethylamine produces ω-(N,N-dimethylamino)-α,α-diphenyl olefins. Subsequent ethylation with ethyl iodide under basic conditions completes the synthesis. This method offers scalability, with yields exceeding 70% for multi-gram batches.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,1,5-trimethyl-4-hexenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
N-Ethyl-N,1,5-trimethyl-4-hexenylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, in the treatment of migraines, it may act as a vasoconstrictor, reducing blood flow to certain areas of the brain .
Comparison with Similar Compounds
Isomethoxte (N,1,5-trimethyl-4-hexenylamine)
Structural Differences :
- Isomethoxte : Secondary amine (N-methyl) with methyl groups at 1- and 5-positions of the hexenyl chain.
- N-Ethyl-N,1,5-trimethyl-4-hexenylamine : Tertiary amine (N-ethyl and N-methyl) with the same methyl substitutions on the chain.
Functional Implications :
Ethyl 4-ANPP Hydrochloride
Structural Differences :
Functional Implications :
- Ethyl 4-ANPP serves as a precursor in opioid analog synthesis and forensic research , whereas the user’s compound may target neuromuscular systems.
- The molecular weight of Ethyl 4-ANPP (381.4 g/mol) far exceeds that of the user’s compound (153.27 g/mol), suggesting divergent solubility and receptor interactions.
4-N-Hexylbenzylamine
Structural Differences :
Functional Implications :
- The aromaticity of 4-N-Hexylbenzylamine may confer distinct electronic properties and reactivity compared to the user’s compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Safety Profile : Unlike Ethyl 4-ANPP, which is explicitly labeled hazardous , the user’s compound lacks sufficient toxicological data, necessitating precautionary handling .
- Therapeutic Potential: While Isomethoxte’s muscle relaxant properties are established , the user’s compound’s tertiary amine structure may offer novel interactions with neuromuscular receptors.
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